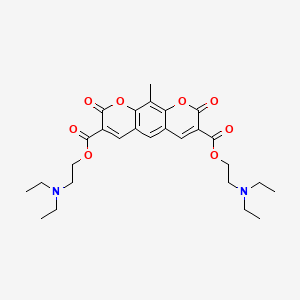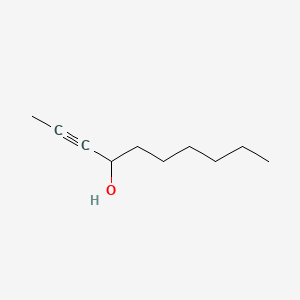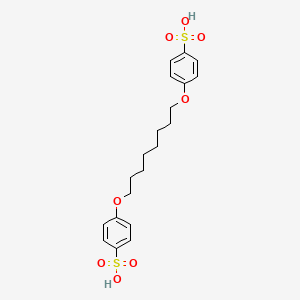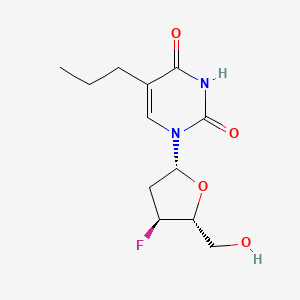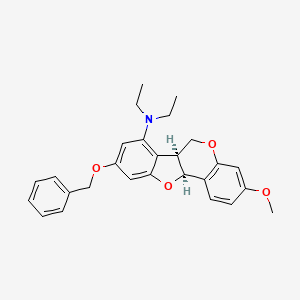
6H-Benzofuro(3,2-c)(1)benzopyran-7-amine, N,N-diethyl-6a,11a-dihydro-3-methoxy-9-(phenylmethoxy)-, hydrochloride, cis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-Benzofuro(3,2-c)(1)benzopyran-7-amine, N,N-diethyl-6a,11a-dihydro-3-methoxy-9-(phenylmethoxy)-, hydrochloride, cis- is a complex organic compound with a unique structure that combines benzofuran and benzopyran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Benzofuro(3,2-c)(1)benzopyran-7-amine, N,N-diethyl-6a,11a-dihydro-3-methoxy-9-(phenylmethoxy)-, hydrochloride, cis- typically involves multiple steps:
Formation of the Benzofuran Moiety: This can be achieved through the cyclization of appropriate phenolic precursors under acidic or basic conditions.
Formation of the Benzopyran Moiety: This involves the cyclization of phenolic compounds with aldehydes or ketones.
Amination: Introduction of the amine group is typically done through nucleophilic substitution reactions.
Methoxylation and Phenylmethoxylation:
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt using hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenylmethoxy groups.
Reduction: Reduction reactions can occur at the amine group, converting it to different amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
Oxidation Products: These include quinones and other oxidized derivatives.
Reduction Products: These include various amine derivatives.
Substitution Products: These include halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It can serve as a probe to study enzyme mechanisms and receptor binding.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6H-Benzofuro(3,2-c)(1)benzopyran-7-amine, N,N-diethyl-6a,11a-dihydro-3-methoxy-9-(phenylmethoxy)-, hydrochloride, cis- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6H-Benzofuro(3,2-c)(1)benzopyran-7-amine derivatives: These compounds share a similar core structure but differ in the substituents attached to the core.
Benzofuran derivatives: These compounds contain the benzofuran moiety and exhibit similar chemical properties.
Benzopyran derivatives: These compounds contain the benzopyran moiety and are used in similar applications.
Uniqueness
The uniqueness of 6H-Benzofuro(3,2-c)(1)benzopyran-7-amine, N,N-diethyl-6a,11a-dihydro-3-methoxy-9-(phenylmethoxy)-, hydrochloride, cis- lies in its specific combination of functional groups and its stereochemistry. This unique structure allows for specific interactions with biological targets and distinct chemical reactivity, making it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
184900-83-2 |
|---|---|
Molecular Formula |
C27H29NO4 |
Molecular Weight |
431.5 g/mol |
IUPAC Name |
(6aS,11aS)-N,N-diethyl-3-methoxy-9-phenylmethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-7-amine |
InChI |
InChI=1S/C27H29NO4/c1-4-28(5-2)23-13-20(30-16-18-9-7-6-8-10-18)15-25-26(23)22-17-31-24-14-19(29-3)11-12-21(24)27(22)32-25/h6-15,22,27H,4-5,16-17H2,1-3H3/t22-,27-/m1/s1 |
InChI Key |
SOWUFAOKGPBAOK-AJTFRIOCSA-N |
Isomeric SMILES |
CCN(CC)C1=C2[C@H]3COC4=C([C@H]3OC2=CC(=C1)OCC5=CC=CC=C5)C=CC(=C4)OC |
Canonical SMILES |
CCN(CC)C1=C2C3COC4=C(C3OC2=CC(=C1)OCC5=CC=CC=C5)C=CC(=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



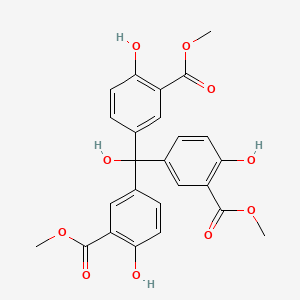
![6-(3,4-Dimethoxyphenyl)-7,8-dihydronaphtho[2,3-d][1,3]dioxol-5(6h)-one](/img/structure/B12796337.png)
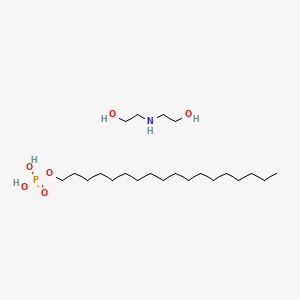
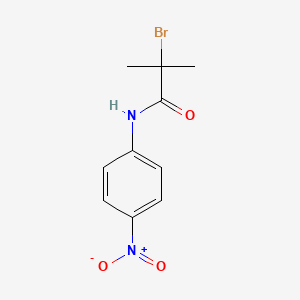
![2-[6-(1,3-Dioxoisoindol-2-yl)hexyl]isoindole-1,3-dione](/img/structure/B12796351.png)
![N-[2-(2-benzamidoethyldisulfanyl)ethyl]benzamide](/img/structure/B12796358.png)
